molecular formula C25H23FN2 B10923202 1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10923202
M. Wt: 370.5 g/mol
InChI Key: YXZVZCUKWWSOHY-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of fluorobenzyl, methyl, and bis(4-methylphenyl) groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

    Addition of methyl and bis(4-methylphenyl) groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, especially with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C25H23FN2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23FN2/c1-17-8-12-20(13-9-17)24-19(3)25(21-14-10-18(2)11-15-21)28(27-24)16-22-6-4-5-7-23(22)26/h4-15H,16H2,1-3H3

InChI Key

YXZVZCUKWWSOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC=C(C=C4)C)C

Origin of Product

United States

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